

# Formamide-15N: A Technical Overview for Advanced Research

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## Compound of Interest

Compound Name: Formamide-15N

Cat. No.: B073091

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Introduction: **Formamide-15N** is the isotopically labeled version of formamide ( $\text{CH}_3\text{NO}$ ), where the common nitrogen-14 ( $^{14}\text{N}$ ) atom is replaced by the stable, heavier nitrogen-15 ( $^{15}\text{N}$ ) isotope. This substitution is critical for a variety of advanced analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolic tracing. Its use allows researchers to selectively track the fate of nitrogen-containing molecules in complex biological and chemical systems, providing invaluable insights into protein structure, metabolic pathways, and drug mechanisms of action.

## Core Molecular Properties

The key difference between formamide and **Formamide-15N** lies in their molecular weight, a direct result of the isotopic substitution. The formula for **Formamide-15N** is written as  $\text{HCO}^{15}\text{NH}_2$ . Standard formamide has a molecular formula of  $\text{CH}_3\text{NO}$  and a molecular weight of approximately 45.04 g/mol .<sup>[1][2][3]</sup> The nitrogen-15 isotope has an atomic mass of approximately 15.000109 u.<sup>[4]</sup> This results in a molecular weight for **Formamide-15N** of approximately 46.03 g/mol .

Property	Value
Chemical Formula	$\text{HCO}^{15}\text{NH}_2$
Molecular Weight	~46.03 g/mol
Standard Formamide M.W.	~45.04 g/mol
Isotopic Purity	Typically $\geq 98$ atom % $^{15}\text{N}$
CAS Number	1449-77-0

## Application in $^{15}\text{N}$ Protein Labeling for NMR Studies

A primary application of **Formamide- $^{15}\text{N}$**  is as a nitrogen source for producing  $^{15}\text{N}$ -labeled proteins in various expression systems. The labeled protein can then be analyzed by heteronuclear NMR spectroscopy to elucidate its three-dimensional structure and dynamics.

## Experimental Protocol: $^{15}\text{N}$ Labeling of Recombinant Proteins

- **Culture Preparation:** A bacterial culture (e.g., *E. coli* BL21(DE3)) transformed with the expression plasmid for the protein of interest is grown in a standard rich medium (e.g., LB broth) to an optimal density ( $\text{OD}_{600} \approx 0.6\text{-}0.8$ ).
- **Media Exchange:** The cells are harvested by centrifugation (e.g.,  $5000 \times g$  for 15 minutes at  $4^\circ\text{C}$ ) and the supernatant is discarded. The cell pellet is then gently resuspended in a minimal medium (e.g., M9 medium) that lacks a nitrogen source.
- **Isotope Introduction:** **Formamide- $^{15}\text{N}$**  is added as the sole nitrogen source to the minimal medium to a final concentration of 1-2 g/L.
- **Induction:** The culture is allowed to acclimate for 30-60 minutes before protein expression is induced by the addition of an appropriate inducer (e.g., Isopropyl  $\beta$ -D-1-thiogalactopyranoside - IPTG).
- **Harvest and Purification:** The culture is grown for several more hours before the cells are harvested. The  $^{15}\text{N}$ -labeled protein is then purified from the cell lysate using standard

chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

## Visualization of Metabolic Incorporation

The diagram below illustrates the general workflow for producing a  $^{15}\text{N}$ -labeled protein for NMR analysis using **Formamide- $^{15}\text{N}$**  as the isotopic source.



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Workflow for  $^{15}\text{N}$  protein labeling.

## Use in Drug Development and Mechanistic Studies

**Formamide- $^{15}\text{N}$**  can be used as a metabolic tracer to investigate the mechanism of action of drugs, particularly those that interfere with nitrogen metabolism. By tracking the incorporation of  $^{15}\text{N}$  into various downstream metabolites, researchers can identify which pathways are affected by a drug candidate.

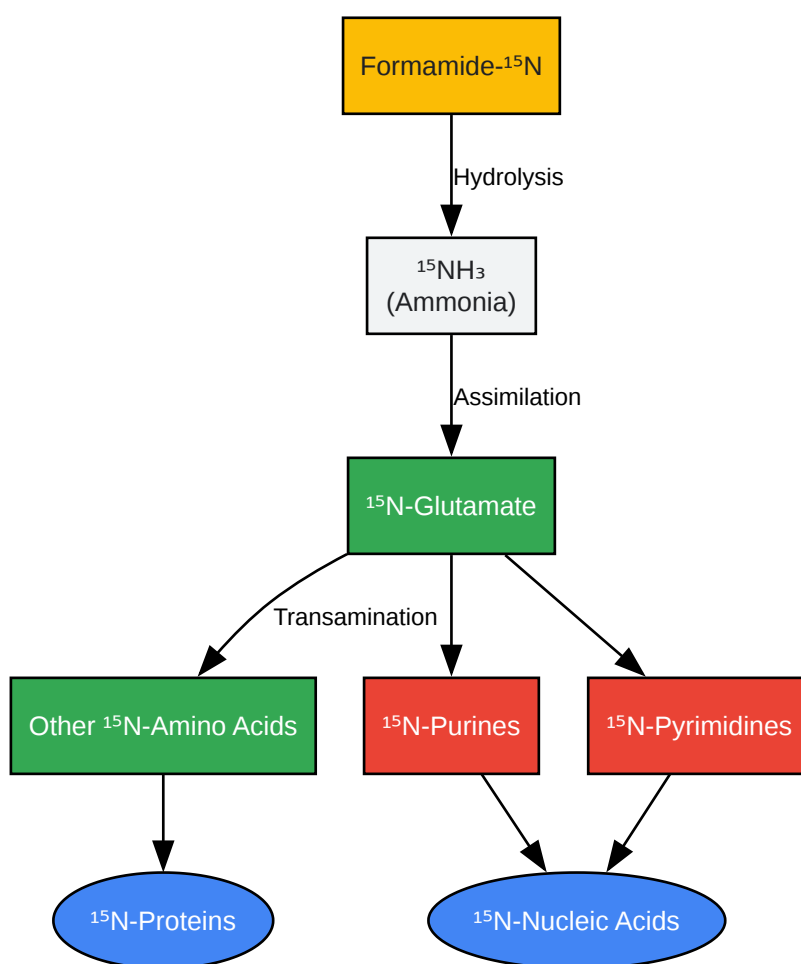
## Experimental Protocol: $^{15}\text{N}$ Tracer Analysis in Cell Culture

- **Cell Seeding:** Plate mammalian cells (e.g., HeLa) at a defined density and allow them to adhere overnight.
- **Media Formulation:** Prepare a custom cell culture medium where the standard nitrogen-containing amino acids are replaced with their  $^{14}\text{N}$  counterparts, and add **Formamide- $^{15}\text{N}$**  as the tracer compound.
- **Drug Treatment:** Treat the cells with the drug candidate at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
- **Metabolite Extraction:** After a set incubation period (e.g., 24 hours), quench the metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

- **LC-MS Analysis:** Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify  $^{15}\text{N}$ -labeled metabolites (e.g., amino acids, nucleotides).
- **Data Analysis:** Compare the  $^{15}\text{N}$  incorporation patterns in drug-treated cells versus control cells to identify metabolic pathways perturbed by the compound.

## Visualization of a Metabolic Signaling Pathway

The following diagram illustrates a simplified signaling pathway showing the incorporation of nitrogen from **Formamide- $^{15}\text{N}$**  into key biomolecules, a process that can be monitored in tracer studies.



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Nitrogen assimilation from Formamide- $^{15}\text{N}$ .

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